![molecular formula C12H13N3O3 B2935516 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1272771-49-9](/img/structure/B2935516.png)
3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The specific structure of “3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” would include additional functional groups attached to this basic ring structure.Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions due to the presence of multiple nitrogen atoms in their structure . These reactions can be used to further modify the structure of the triazole or to create new compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structure . In general, they are stable compounds that can exist as solids or liquids at room temperature.科学的研究の応用
Antibacterial Applications
Research on derivatives of triazolopyridine, such as those involving the synthesis of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine, has shown promising antibacterial activity. These compounds have been evaluated in vitro for their effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with some derivatives exhibiting significant antibacterial potential (Xiao et al., 2014).
Synthetic Methodologies
Another aspect of research focuses on the synthesis of triazolopyridine derivatives, where innovative methodologies enable the construction of complex heterocyclic structures. For instance, studies involving the synthesis of triazolopyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation have facilitated the metal-free construction of these compounds, highlighting efficient routes to biologically significant heterocycles (Zheng et al., 2014).
Electrochemical Properties
The electrochemical properties of triazolopyridine derivatives have also been a subject of investigation, where compounds such as 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines have been synthesized and analyzed for their ionization potentials and affinity. Such studies contribute to the understanding of the electronic characteristics of these compounds, which can be essential for applications in materials science (Tan et al., 2007).
Fluorescent Amino Acids
Research has also extended to the synthesis of new fluorescent amino acids with a triazolopyridine core, demonstrating the potential of these compounds as diacid sensors. The intense emission characteristics of these compounds have been employed to sense the distance between two carboxylic acids, indicating their utility in biochemical and analytical applications (Chiassai et al., 2018).
作用機序
Target of Action
Triazoles are a class of compounds that are known to interact with a variety of enzymes and receptors in biological systems . .
Biochemical Pathways
Triazoles are known to affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-12(17)9-1-2-10-13-14-11(15(10)7-9)8-3-5-18-6-4-8/h1-2,7-8H,3-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECWKRNOHNUCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=C3N2C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
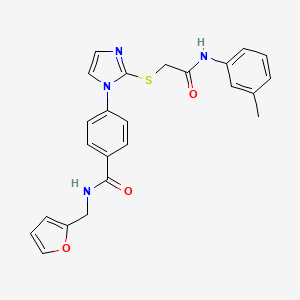
![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)
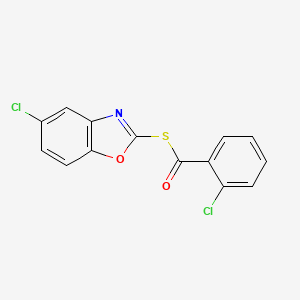
![8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2935437.png)
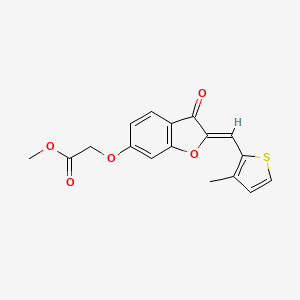


![9-(2,4-dimethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2935443.png)
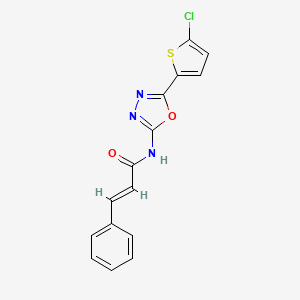
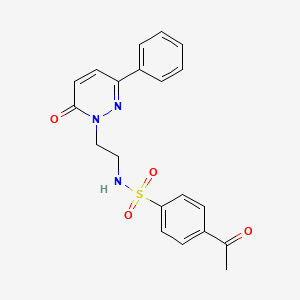
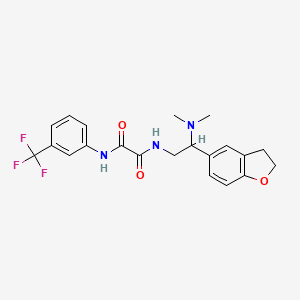

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2935453.png)
![4,5-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2935454.png)
